2-(2-Aminopyridin-4-yl)-4-chlorophenol
Overview
Description
The compound “2-(2-Aminopyridin-4-yl)-4-chlorophenol” likely belongs to the class of organic compounds known as aminopyridines and derivatives. These are organic compounds containing an amino group attached to a pyridine ring .
Synthesis Analysis
While specific synthesis methods for “2-(2-Aminopyridin-4-yl)-4-chlorophenol” are not available, a study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Chemical Reactions Analysis
The chemical reactions of “2-(2-Aminopyridin-4-yl)-4-chlorophenol” would depend on its specific structure and the conditions under which it is used. Aminopyridines, in general, can participate in a variety of chemical reactions, including substitution reactions, redox reactions, and complexation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Aminopyridin-4-yl)-4-chlorophenol” would depend on its specific structure. Aminopyridines are generally soluble in organic solvents and can form salts with acids .
Scientific Research Applications
Specific Scientific Field
This research falls under the field of Medicinal Chemistry .
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Methods of Application or Experimental Procedures
The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
Results or Outcomes
Among the compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that they might be developed into novel anti-fibrotic drugs .
Synthesis of (2-Aminopyridin-4-yl)methanol
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Summary of the Application
A new method for the preparation of (2-aminopyridin-4-yl)methanol was developed. This method involves the direct oxidation of the methyl group in compound 1 without preliminary protection of the amino group .
Methods of Application or Experimental Procedures
The method involves the use of elemental sulfur as an oxidizer, which allows for a one-pot synthesis of the methyl ester of 2-aminoisonicotine acid, suitable for reduction into the target compound with lithium aluminum hydride .
Results or Outcomes
The overall yield of the two stages is more than 49%, which more than twice exceeds the yield of the best of the previously described methods .
Synthesis of 2-(2-aminopyridin-4-yl)acetonitrile
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Summary of the Application
2-(2-aminopyridin-4-yl)acetonitrile is a compound that can be synthesized from 2-amino-4-methylpyridine. This compound has potential applications in the synthesis of other complex organic compounds .
Methods of Application or Experimental Procedures
The synthesis involves the use of elemental sulfur as an oxidizer, which allows for a one-pot synthesis of the methyl ester of 2-aminoisonicotine acid, suitable for reduction into the target compound with lithium aluminum hydride .
Results or Outcomes
The overall yield of the two stages is more than 49%, which more than twice exceeds the yield of the best of the previously described methods .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Specific Scientific Field
This research falls under the field of Medicinal Chemistry .
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. These compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Methods of Application or Experimental Procedures
The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
The results of this research are not specified in the source .
Synthesis of 2-(2-aminopyridin-4-yl)acetonitrile
Specific Scientific Field
This research falls under the field of Organic Chemistry .
Summary of the Application
2-(2-aminopyridin-4-yl)acetonitrile is a compound that can be synthesized from 2-amino-4-methylpyridine. This compound has potential applications in the synthesis of other complex organic compounds .
Methods of Application or Experimental Procedures
The synthesis involves the use of elemental sulfur as an oxidizer, which allows for a one-pot synthesis of the methyl ester of 2-aminoisonicotine acid, suitable for reduction into the target compound with lithium aluminum hydride .
Results or Outcomes
The overall yield of the two stages is more than 49%, which more than twice exceeds the yield of the best of the previously described methods .
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Specific Scientific Field
This research falls under the field of Medicinal Chemistry .
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. These compounds were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
Methods of Application or Experimental Procedures
The compounds were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
The results of this research are not specified in the source .
Safety And Hazards
Future Directions
The future directions for research on “2-(2-Aminopyridin-4-yl)-4-chlorophenol” would likely involve further exploration of its synthesis, properties, and potential applications. Aminopyridines and their derivatives are of interest in a variety of fields, including medicinal chemistry, materials science, and chemical biology .
properties
IUPAC Name |
2-(2-aminopyridin-4-yl)-4-chlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-8-1-2-10(15)9(6-8)7-3-4-14-11(13)5-7/h1-6,15H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIKZIZIIZHKNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=NC=C2)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopyridin-4-yl)-4-chlorophenol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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